N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
Molecular Formula |
C17H14FN3O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-20-16(21-25-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
DEQNASSFNJGSEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiadiazole-Based Acetamides ()
The target compound shares structural homology with thiadiazole-acetamide derivatives synthesized in , such as:
- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Substituted with a methylthio group at position 5 of the thiadiazole ring.
- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l): Features an ethylthio group.
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Contains a benzylthio substituent.
Key Differences:
| Compound | Thiadiazole Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl | Not reported | Not given |
| 5k | Methylthio | 135–136 | 72 |
| 5l | Ethylthio | 138–140 | 68 |
| 5m | Benzylthio | 135–136 | 85 |
- Melting points for analogs range from 135–140°C, suggesting the target compound may exhibit similar thermal stability.
Triazole-Based Acetamides ()
Triazole derivatives, such as N-(4-Fluorophenyl)-2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) Acetamide (9e) , feature a triazole core instead of thiadiazole:
- 9e : Melting point = 220.1°C; dual fluorophenyl groups enhance hydrophobicity.
- 9c : Bromophenyl substituent increases molecular weight (MW = 474.3 g/mol vs. target’s ~383.4 g/mol).
Functional Implications:
- Higher melting points in triazole derivatives (e.g., 220°C for 9e) suggest greater crystallinity due to rigid triazole geometry.
Substituent Variations in Acetamide Moieties ()
- N-[3-(4-Fluorophenyl)-1,2,4-Thiadiazol-5-yl]-2-Phenoxyacetamide (CAS: 898633-95-9 ): Lacks the methoxy group, reducing electron-donating effects.
- 2-(3,4-Dimethoxyphenyl)-N-{3-Benzylsulfonyl}Acetamide (CAS: 924865-33-8 ) : Incorporates a benzylsulfonyl group, increasing polarity (MW = 433.5 g/mol).
Pharmacological Relevance:
- Methoxy groups (as in the target compound) may improve blood-brain barrier penetration compared to sulfonyl or bromo substituents .
Biological Activity
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Molecular Structure:
- Molecular Formula: C18H16FN3O2S
- Molecular Weight: 357.4 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiadiazole ring through the reaction of 4-fluoroaniline with thiosemicarbazide.
- Cyclization using a dehydrating agent like phosphorus oxychloride.
- Coupling with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It has been shown to interact with various molecular targets that are crucial in cellular processes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and protein synthesis, which can lead to apoptosis in cancer cells.
- Receptor Modulation: It can modulate receptor activity affecting signal transduction pathways critical for cell growth and survival.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | Significant cytotoxicity |
| T47D (Breast Cancer) | 27.3 | Moderate cytotoxicity |
| MCF7 (Breast Cancer) | Not specified | Under investigation |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition: Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity: Exhibits antifungal properties comparable to standard antifungal agents.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an enzyme inhibitor, noting significant interactions with key metabolic enzymes involved in cancer progression .
- Another research article focused on the antimicrobial efficacy of related thiadiazole compounds, reporting that modifications to the thiadiazole ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli .
- A recent investigation into derivatives of this compound revealed a structure-activity relationship that suggests specific modifications could enhance both anticancer and antimicrobial efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitution and cyclization. A common approach includes:
Thiadiazole Core Formation : Reacting 4-fluorophenyl thiourea derivatives with bromine or iodine in the presence of a base to form the 1,2,4-thiadiazole ring .
Acetamide Coupling : Introducing the 2-(2-methoxyphenoxy)acetamide moiety via a chloroacetylation step. For example, reacting the thiadiazole intermediate with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) .
Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%).
Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirm product identity using NMR and mass spectrometry .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and methoxyphenoxy groups) and acetamide NH signals (δ ~9.8 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1667 cm⁻¹) and thiadiazole C=N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 430.2 [M+1]⁺) validates molecular weight .
- X-ray Crystallography : Resolve crystal packing (monoclinic P2₁/c space group) and hydrogen-bonding networks (e.g., N–H···O interactions) .
Advanced: How can reaction conditions be optimized to improve yield in derivative synthesis?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves cyclization efficiency .
- Catalysis : Use catalytic KI or CuI to accelerate thiadiazole ring formation .
- Temperature Control : Maintain 60–80°C for amide coupling to minimize side reactions .
- Workflow Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent | DMF | 15% ↑ |
| Acetamide coupling | Catalyst | KI (5 mol%) | 20% ↑ |
| Purification | Mobile Phase | Ethyl acetate/hexane (3:7) | Purity >98% |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from structural analogs or assay variability. Mitigation strategies:
Structural Comparisons : Use tables to differentiate analogs (e.g., thienopyrimidine vs. oxadiazole derivatives):
| Compound | Core Structure | Bioactivity | Key Feature |
|---|---|---|---|
| Target Compound | 1,2,4-Thiadiazole | Anticancer (IC₅₀: 8 µM) | Fluorophenyl substitution |
| Analog A | Thienopyrimidine | Antiviral | Simpler core |
| Analog B | Oxadiazole | Antifungal | No thiadiazole |
Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time) .
SAR Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like EGFR (PDB ID: 1M17). Fluorophenyl groups often occupy hydrophobic pockets .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity of the thiadiazole ring .
- MD Simulations : Simulate ligand-protein stability over 100 ns to validate binding modes .
Basic: What are the documented biological targets and associated mechanisms?
Answer:
- Kinase Inhibition : Targets EGFR and VEGFR-2 via competitive binding at ATP sites (IC₅₀: 5–10 µM) .
- Apoptosis Induction : Activates caspase-3/7 in HeLa cells (2-fold increase at 10 µM) .
- ROS Generation : Elevates intracellular ROS levels in MCF-7 cells, linked to mitochondrial dysfunction .
Advanced: How to design stability studies for this compound under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
